Tubocurarine chloride pentahydrate (+)

Description

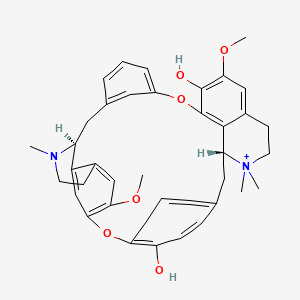

Structure

3D Structure

Properties

Molecular Formula |

C37H41N2O6+ |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol |

InChI |

InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 |

InChI Key |

MZTXBESCVZFFQE-URLMMPGGSA-O |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |

Origin of Product |

United States |

Historical Trajectories and Foundational Research of Tubocurarine Chloride Pentahydrate +

Early Ethnopharmacological Observations and Indigenous Applications

Long before its molecular structure was elucidated, the crude preparation known as curare was a vital part of the hunting practices of indigenous peoples in the Amazon rainforest. ontosight.ai For centuries, various tribes in South America utilized this potent plant-derived substance to create paralyzing arrow poisons. ontosight.aidrugs.com The term "curare" itself is a generic name for these arrow poisons, with historical accounts detailing their use by groups such as the Kalinago of the Lesser Antilles and the Yagua people of Colombia and Peru. wikipedia.org

These indigenous communities prepared the poison by boiling the bark and stems of specific vines, resulting in a thick, dark paste that was applied to the tips of arrows and blowgun darts. wikipedia.org When used for hunting, an animal struck by a curare-laced projectile would experience progressive muscle paralysis, leading to respiratory failure and a swift, quiet death, without rendering the meat toxic to consume. wikipedia.orgbris.ac.uk This is because the active compounds, including tubocurarine (B1210278), are not readily absorbed through the digestive tract. wikipedia.org The potency of different curare preparations was often gauged by the speed of its paralytic effect on prey. nih.gov

European explorers first encountered curare in the 16th century, with Sir Walter Raleigh's expeditions bringing tales of this mysterious and potent poison back to Europe. mhmedical.comnih.gov These early accounts sparked a curiosity that would eventually lead to scientific investigation into the source and mechanism of this powerful substance. chemistryviews.org

Pre-Clinical Investigations of Curare Alkaloids in Animal Models

The transition of curare from a hunting tool to a subject of scientific study began in the 19th century with a series of crucial animal experiments. These early pre-clinical investigations were instrumental in demystifying the action of curare and laying the groundwork for understanding its physiological effects.

In 1811-1812, Sir Benjamin Collins Brody conducted experiments demonstrating that an animal under the influence of curare could be kept alive with artificial respiration, suggesting that the poison did not directly cause death but rather induced a state of suspended animation by paralyzing the respiratory muscles. taylorandfrancis.com A decade later, in 1825, Charles Waterton famously described an experiment in which he kept a curarized donkey alive by inflating its lungs with a bellows, further solidifying the understanding that curare's lethal effect was due to respiratory paralysis. taylorandfrancis.com

However, it was the meticulous work of French physiologist Claude Bernard, beginning in 1844, that provided the first truly scientific insights into curare's mechanism of action. mhmedical.comnih.govclockss.org Through a series of elegant experiments on frogs, Bernard demonstrated that curare selectively blocked the transmission of nerve impulses to the muscles. mhmedical.comnih.govnih.gov

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Curare applied to the whole frog | Frog becomes limp and unresponsive to nerve stimulation. nih.gov | Curare causes paralysis. |

| Direct electrical stimulation of a muscle in a curarized frog | The muscle contracts. mhmedical.comnih.gov | Curare does not affect the muscle's ability to contract directly. |

| Electrical stimulation of the motor nerve leading to a muscle in a curarized frog | The muscle does not contract. mhmedical.comnih.gov | Curare blocks the transmission of the signal from the nerve to the muscle. |

| A frog with a ligated leg (to prevent circulation of curare to that limb) is curarized | Stimulation of the sciatic nerve in the body causes the ligated leg to contract, but not the other leg. ccjm.org | The action of curare is systemic and requires circulation to reach the site of action. |

These foundational animal studies were pivotal in shifting the perception of curare from a mysterious poison to a specific physiological agent.

Isolation and Initial Characterization of d-Tubocurarine

For many years, the chemical identity of the active principle in curare remained unknown. The composition of curare preparations varied, making it difficult to conduct consistent pharmacological studies. wikipedia.org A significant breakthrough occurred in 1935 when Harold King, a chemist at the National Institute for Medical Research in London, successfully isolated a crystalline alkaloid from a museum sample of "tube curare" (so named because it was stored in bamboo tubes). taylorandfrancis.comclockss.orgrsc.org He named this pure compound d-tubocurarine. clockss.org

King's isolation of d-tubocurarine was a landmark achievement, providing a standardized substance for research. taylorandfrancis.com Subsequently, in 1939, Archibald R. McIntyre and A.E. Bennett also isolated d-tubocurarine from the bark of Chondrodendron tomentosum, a South American vine, confirming its botanical source. taylorandfrancis.comnih.gov This work was crucial for ensuring a reliable supply of the compound for further investigation. rsc.org The pure, crystalline form of the compound was initially identified as d-tubocurarine chloride. rsc.orgbritannica.com

| Year | Researcher(s) | Key Achievement |

|---|---|---|

| 1935 | Harold King | First isolation of crystalline d-tubocurarine from a museum specimen of tube curare. taylorandfrancis.comclockss.orgrsc.org |

| 1939 | Archibald R. McIntyre & A.E. Bennett | Isolated d-tubocurarine from the plant Chondrodendron tomentosum. taylorandfrancis.com |

| 1943 | Wintersteiner and Dutcher | Further characterized curare alkaloids from Chondrodendron tomentosum, confirming it as the source of d-tubocurarine. nih.gov |

The isolation and characterization of d-tubocurarine transformed it from a crude plant extract into a specific chemical entity, paving the way for precise pharmacological studies and its eventual introduction into clinical practice.

Early Demonstrations of Neuromuscular Junction Specificity in Experimental Systems

Building on his earlier work, Claude Bernard was the first to pinpoint the specific site of action of curare. nih.gov His experiments led him to conclude that curare did not act on the nerve or the muscle itself, but rather at the junction between them—what we now call the neuromuscular junction. wikipedia.orgmhmedical.comtaylorandfrancis.com He demonstrated that applying curare directly to a nerve did not prevent it from conducting an impulse, and as previously shown, direct stimulation of a curarized muscle still elicited a contraction. mhmedical.comresearchgate.net Therefore, the block in transmission had to be occurring at the point of communication between the nerve and the muscle. researchgate.net

This concept of a specific site of action was revolutionary for its time and was a foundational discovery in neuropharmacology. nih.gov Later research in the 20th century, using more advanced techniques, would confirm and elaborate on Bernard's findings. These studies demonstrated that (+)-tubocurarine acts as a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. drugs.comchemistryviews.orgplymouth.ac.uk By binding to these receptors, it prevents acetylcholine from depolarizing the muscle cell membrane, thus inhibiting muscle contraction. drugs.comchemistryviews.org

Early in vitro studies on isolated nerve-muscle preparations, such as the frog sartorius muscle and the rat phrenic nerve-hemidiaphragm, became standard models for investigating the effects of neuromuscular blocking agents like tubocurarine. nih.gov These experimental systems allowed for precise measurements of the compound's effects on neuromuscular transmission and provided further evidence for its specificity at the neuromuscular junction. taylorandfrancis.com The ability of tubocurarine to block glutamate-induced contractions in motoneuron-muscle co-cultures further solidified its role as a specific postsynaptic blocker in experimental systems. taylorandfrancis.com

Structural Elucidation and Chemical Synthesis Research of Tubocurarine Chloride Pentahydrate +

Evolution of the Chemical Structure Assignment

The definitive determination of (+)-tubocurarine's chemical structure was a prolonged and notable challenge in the field of natural product chemistry. For many years, the scientific community accepted a structure that was later proven to be incorrect, sparking a significant debate centered on the quaternization state of its nitrogen atoms.

Initially, the structure of tubocurarine (B1210278) was proposed to be a bis-quaternary ammonium (B1175870) salt, meaning both nitrogen atoms in the bisbenzylisoquinoline framework carried a permanent positive charge. This assignment, first elucidated in the 1940s, was the accepted structure for decades. wikipedia.org However, accumulating chemical and spectroscopic evidence began to cast doubt on this model.

The pivotal correction came in 1970 when A. J. Everett and colleagues published a revision of the structure. rsc.org Their research demonstrated conclusively that (+)-tubocurarine is, in fact, a mono-quaternary alkaloid. wikipedia.orgrsc.org One nitrogen atom exists as a quaternary ammonium cation, while the other is a tertiary amine. wikipedia.org This fundamental change in understanding the molecule's charge distribution had significant implications for interpreting its chemical reactivity and biological interactions. The correction was later unequivocally confirmed by X-ray crystallography studies, which provided a detailed three-dimensional map of the molecule and affirmed its mono-quaternary nature. nih.govrsc.org

| Feature | Historically Accepted Structure (Pre-1970) | Corrected Structure (1970-Present) |

|---|---|---|

| Nitrogen Quaternization | Bis-quaternary (two positively charged nitrogen atoms) | Mono-quaternary (one positively charged nitrogen, one tertiary nitrogen) |

| Overall Charge | Dication (+2) | Monocation (+1) |

| Key Proponents/Correctors | Initial proposals by various groups | Corrected by A. J. Everett, L. A. Lowe, and S. Wilkinson rsc.org |

| Confirmation Method | Based on degradation and early spectroscopic methods | Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray crystallography nih.govrsc.org |

Biosynthetic Pathways of Tubocurarine Alkaloids

The biosynthesis of (+)-tubocurarine in the plant Chondrodendron tomentosum is a sophisticated enzymatic process rooted in amino acid metabolism. The complex bisbenzylisoquinoline scaffold of tubocurarine originates from the amino acid L-tyrosine. wikipedia.org

The core of the biosynthesis involves the oxidative coupling of two distinct benzylisoquinoline units, specifically the (R) and (S) enantiomers of N-methylcoclaurine. wikipedia.org The pathway to these crucial precursors begins with L-tyrosine, which is metabolized to produce both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. A Mannich-like reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), condenses these two molecules to form norcoclaurine. wikipedia.org

Subsequent enzymatic methylations, utilizing S-adenosyl methionine (SAM) as the methyl group donor, modify the hydroxyl groups and the nitrogen atom, leading to the formation of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. The key step in forming the tubocurarine backbone is a radical-mediated, enzyme-catalyzed coupling of these two enantiomers. wikipedia.org A final methylation step on the tertiary amine of the resulting intermediate yields the mono-quaternary structure of (+)-tubocurarine. wikipedia.org

| Component | Role | Reference |

|---|---|---|

| L-Tyrosine | Primary metabolic precursor | wikipedia.org |

| Dopamine & 4-hydroxyphenylacetaldehyde | Intermediates derived from L-Tyrosine | wikipedia.org |

| Norcoclaurine Synthase (NCS) | Enzyme catalyzing the condensation to form the benzylisoquinoline core | wikipedia.org |

| (R)- and (S)-N-methylcoclaurine | The two enantiomeric units that undergo coupling | wikipedia.org |

| S-adenosyl methionine (SAM) | Co-factor acting as the methyl group donor for methylation steps | wikipedia.org |

Formal Total Synthesis and Analog Generation Strategies

The total synthesis of (+)-tubocurarine, a molecule with a complex three-dimensional structure and multiple stereocenters, represents a significant challenge in organic synthesis. Researchers have developed strategies not only to construct the natural product itself but also to generate analogs for structure-activity relationship studies.

The generation of tubocurarine analogs has also been a key research focus, primarily to investigate how specific functional groups on the molecule contribute to its biological activity. researchgate.net These strategies often involve targeted modifications of the natural product. Examples of synthetic analogs that have been created and studied include:

O-Methylated derivatives , such as metocurine (B613844), where the phenolic hydroxyl groups are converted to methyl ethers. researchgate.net

Halogenated analogs , like 13'-bromo-d-tubocurarine, to probe the effects of electronic and steric changes at specific positions. researchgate.net

N-demethylated and acetylated derivatives , such as di-demethyl-dTC and diacetyl-dTC, to assess the importance of the nitrogen and hydroxyl groups. researchgate.netresearchgate.net

These synthetic and semi-synthetic approaches provide essential tools for probing the molecular pharmacology of tubocurarine and for designing new molecules with tailored properties.

Stereochemical Analysis and Absolute Configuration Determination in Research

The precise three-dimensional arrangement of atoms, or stereochemistry, in (+)-tubocurarine is critical to its function. Determining the absolute configuration of its chiral centers was a key aspect of its structural elucidation.

The definitive method used to establish the absolute configuration was X-ray crystallography. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of a tubocurarine salt (such as the dibromide or dichloride), researchers could build a precise three-dimensional model of the molecule. nih.govrsc.org An advanced technique known as X-ray anomalous scattering was employed to unambiguously determine the absolute configuration (the specific R or S designation at each stereocenter), which confirmed the assignments that had been proposed earlier based on chemical degradation and correlation studies. nih.gov

These crystallographic studies not only confirmed the mono-quaternary nature of the molecule but also provided valuable insights into its conformational flexibility. rsc.org Comparisons between the crystal structures of (+)-tubocurarine chloride and its derivatives, like O,O′,N-trimethyl-(+)-tubocurarine iodide, revealed that the molecule could adopt different conformations, which is relevant to how it binds to its biological targets. rsc.orgresearchgate.net In addition to X-ray analysis, optical rotation measurements of tubocurarine and its degradation products were used to support the stereochemical assignments, confirming a hypothesis on the absolute configuration that had been put forth by Tomita in 1962. gla.ac.uk

Molecular and Cellular Mechanisms of Action of Tubocurarine Chloride Pentahydrate + in Preclinical Models

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(+)-Tubocurarine chloride pentahydrate is a classical and well-documented competitive antagonist of the nicotinic acetylcholine receptor (nAChR). rndsystems.comtocris.comhellobio.comsigmaaldrich.com Its primary mechanism of action involves binding to the same sites as the endogenous agonist, acetylcholine (ACh), on the nAChR. drugbank.com By occupying these binding sites on the postsynaptic membrane, tubocurarine (B1210278) prevents ACh from binding and subsequently activating the receptor. drugbank.com This inhibition prevents the opening of the ion channel associated with the nAChR, thereby blocking the depolarization of the postsynaptic cell and leading to a failure of neuromuscular transmission. hellobio.comdrugbank.com This action is characterized as reversible and non-depolarizing. drugbank.com Studies have consistently shown that (+)-tubocurarine is a non-selective antagonist, meaning it does not strongly discriminate between different nAChR subtypes. rndsystems.comtocris.com This competitive blockade is the basis for its ability to induce skeletal muscle relaxation. rndsystems.comabcam.com

Non-Competitive Modulatory Interactions with nAChRs

Beyond its primary competitive mechanism, (+)-tubocurarine exhibits more complex, non-competitive interactions with nAChRs. In studies of certain rat neuronal nAChR subtypes expressed in Xenopus oocytes, specifically α2β4 and α3β4 receptors, (+)-tubocurarine demonstrated a "bell-shaped" concentration-response curve. nih.gov At low concentrations (5-10 µM), it enhanced the peak currents evoked by low concentrations of acetylcholine, acting as a positive modulator without being a partial agonist itself. nih.gov At higher concentrations, it produced the expected inhibitory effect. nih.gov This suggests a modulatory site on these specific receptor subtypes that is distinct from the competitive binding site. Furthermore, kinetic studies at the frog neuromuscular junction have accounted for a minor component of open channel block by tubocurarine, which is a form of non-competitive antagonism where the molecule physically obstructs the ion pore after it has been opened by an agonist. nih.gov

Receptor Binding Kinetics and Dissociation Dynamics in Isolated Systems

The interaction of (+)-tubocurarine with nAChRs has been quantified through detailed kinetic studies in various isolated preparations. Photoaffinity labeling studies using d-[³H]tubocurarine on nAChRs from Torpedo electric organ identified two distinct binding sites with different affinities: a high-affinity site with a dissociation constant (Kd) of 35 nM and a low-affinity site with a Kd of 1.2 µM. nih.govnih.gov

Kinetic analysis of miniature endplate currents at the frog neuromuscular junction provided further insights into its binding properties. These studies suggest that tubocurarine binds to the two agonist recognition sites on the nicotinic receptor with stoichiometric Kds of 2.2 µM and 8.8 µM. nih.gov The association rate constant (k+D) for this binding was determined to be exceptionally fast, at 8.9 x 10⁸ M⁻¹s⁻¹, a rate comparable to that of acetylcholine itself. nih.gov

| Parameter | Value | Preparation | Source |

|---|---|---|---|

| High-Affinity Dissociation Constant (Kd) | 35 nM | Torpedo nAChR | nih.govnih.gov |

| Low-Affinity Dissociation Constant (Kd) | 1.2 µM | Torpedo nAChR | nih.govnih.gov |

| Stoichiometric Dissociation Constant 1 (KD) | 2.2 µM | Frog Neuromuscular Junction | nih.gov |

| Stoichiometric Dissociation Constant 2 (KD) | 8.8 µM | Frog Neuromuscular Junction | nih.gov |

| Association Rate Constant (k+D) | 8.9 x 10⁸ M⁻¹s⁻¹ | Frog Neuromuscular Junction | nih.gov |

Subunit Specificity and Receptor Subtype Selectivity in nAChR Binding (e.g., alpha, epsilon subunits)

The binding of (+)-tubocurarine occurs at the interfaces between different nAChR subunits. In the well-characterized nAChR from Torpedo, which has an α₂βγδ composition, photoaffinity labeling has definitively shown that the binding sites are located at the α-γ and α-δ subunit interfaces. nih.govnih.gov This finding was crucial in establishing that subunits other than the α-subunit contribute to the agonist/antagonist binding domain. nih.gov

In adult mouse muscle nAChRs, which have an α₂βδε composition, (+)-tubocurarine binds with higher affinity to the α-ε interface compared to the α-δ interface. nih.gov Its interaction also varies among neuronal nAChR subtypes. For instance, it acts as a competitive antagonist at rat neuronal nAChRs composed of α2β2 and α3β2 subunits, but with different potencies. nih.gov The estimated binding dissociation constant (Kb) was 3.6 µM for α2β2 receptors and significantly lower at 390 nM for α3β2 receptors, indicating a higher affinity for the latter. nih.gov In contrast, as mentioned previously, it exhibits modulatory effects on α2β4 and α3β4 receptors. nih.gov

| Receptor Type | Binding Site Location | Binding Affinity (Kb/Kd) | Source |

|---|---|---|---|

| Torpedo nAChR (α₂βγδ) | α-γ interface (high affinity) | Kd = 35 nM | nih.govnih.gov |

| Torpedo nAChR (α₂βγδ) | α-δ interface (low affinity) | Kd = 1.2 µM | nih.govnih.gov |

| Adult Mouse Muscle nAChR (α₂βδε) | α-ε interface (preferred) | Not specified | nih.gov |

| Rat Neuronal nAChR (α3β2) | Subunit interface | Kb = 390 nM | nih.gov |

| Rat Neuronal nAChR (α2β2) | Subunit interface | Kb = 3.6 µM | nih.gov |

Impact on Ion Channel Function and Membrane Potential in Electrophysiological Studies

The binding of (+)-tubocurarine to nAChRs directly impacts the function of the associated ion channel and, consequently, the cell's membrane potential. Electrophysiological studies, often employing voltage-clamp techniques to record miniature endplate currents (m.e.p.cs), provide a direct measure of this impact. nih.gov By competitively inhibiting the binding of acetylcholine, tubocurarine prevents the conformational change required to open the ligand-gated ion channel. drugbank.com This blockade prevents the influx of cations (primarily Na⁺ and K⁺) that would normally occur upon receptor activation. mdpi.com The prevention of this ion flux means that the wave of depolarization across the postsynaptic membrane does not occur, and the membrane potential remains near its resting state. drugbank.comnih.gov This failure to reach the threshold potential for an action potential is the ultimate electrophysiological basis of the neuromuscular blockade. mdpi.com

Interaction with other Receptor Systems in Isolated Preparations (e.g., Glutamate (B1630785) Receptors)

In addition to its profound effects on nAChRs, (+)-tubocurarine has been shown to interact with other neurotransmitter receptor systems in isolated preparations. Research has identified it as an antagonist of serotonin (B10506) type 3 (5-HT₃) and GABA type A (GABAₐ) receptors. rndsystems.comtocris.comhellobio.com For example, it has been shown to antagonize 5-HT₃ receptor-mediated currents in murine neuroblastoma cells. tocris.com Furthermore, some in vitro studies have demonstrated that tubocurarine can block glutamate-induced contractions in motoneuron-muscle co-cultures, suggesting a potential interaction with the glutamate receptor system in certain contexts. taylorandfrancis.com

Structure Activity Relationship Sar Studies of Tubocurarine Chloride Pentahydrate +

Identification of Key Structural Determinants for nAChR Antagonism

The antagonistic activity of tubocurarine (B1210278) at the nAChR is not attributed to a single functional group but rather to a combination of structural features that contribute to its binding affinity and efficacy. One of the earliest and most fundamental discoveries in the SAR of neuromuscular blocking agents was the critical role of the quaternary ammonium (B1175870) function. nih.gov This positively charged group is essential for the molecule's attraction to the anionic environment of the nAChR binding site. wikipedia.org

Initially, d-tubocurarine was thought to be a bisquaternary compound. However, in 1970, its structure was revised to show one tertiary and one quaternary nitrogen atom. oup.com Despite this, it behaves functionally like a bisquaternary compound, with the tertiary amine being protonated at physiological pH. nih.govoup.com The presence of two positively charged centers, separated by an optimal distance, was long considered a hallmark for potent neuromuscular blockade.

Comparative SAR Analysis with Related Neuromuscular Blocking Agents

A comparative analysis of tubocurarine with other neuromuscular blocking agents highlights the common structural motifs and key differences that influence their pharmacological profiles.

| Compound | Chemical Class | Key Structural Features | Primary Onset/Duration |

| Tubocurarine | Benzylisoquinoline | Monoquaternary (functionally bisquaternary), rigid, bulky structure. | Slow / Long wikipedia.orgnih.gov |

| Pancuronium (B99182) | Aminosteroid | Bisquaternary, rigid steroid nucleus, specific interonium distance. | Intermediate / Long nih.govnih.gov |

| Metocurine (B613844) | Benzylisoquinoline | Bisquaternary derivative of tubocurarine (O,O',N-trimethyl). | Similar to Tubocurarine |

| Gallamine (B1195388) | Synthetic ether | Trisquaternary, flexible structure. | Intermediate / Intermediate |

| Atracurium (B1203153) | Benzylisoquinoline | Bisquaternary, undergoes Hofmann elimination. | Intermediate / Intermediate nih.goved.ac.uk |

This table presents a simplified comparison and is for illustrative purposes.

Pancuronium , a synthetic aminosteroid, shares the principle of two quaternary ammonium groups separated by a rigid spacer, in this case, the steroid nucleus. This defined distance is critical for its high affinity for the nAChR. Unlike tubocurarine, pancuronium generally exhibits fewer autonomic side effects. wikipedia.org

Metocurine , a semisynthetic derivative of tubocurarine, is O,O',N-trimethylated, rendering both nitrogen atoms quaternary. oup.comnih.gov This modification slightly alters its potency and side-effect profile compared to the parent compound.

Gallamine , a synthetic agent with three quaternary nitrogen atoms, demonstrates that variations in the number and arrangement of cationic centers can still result in effective neuromuscular blockade. Its more flexible structure contrasts with the rigidity of tubocurarine and the steroid-based agents.

Atracurium is a bisquaternary benzylisoquinoline derivative that, like tubocurarine, possesses two cationic heads. ed.ac.uk However, a key feature of atracurium is its designed instability at physiological pH and temperature, undergoing a non-enzymatic degradation process known as Hofmann elimination. This provides a built-in mechanism for its inactivation, a concept not present in the more stable tubocurarine molecule.

Design and Synthesis of Tubocurarine Analogues and Derivatives for Modified Activity Profiles

The SAR of tubocurarine has served as a blueprint for the design and synthesis of numerous analogues aimed at improving its therapeutic profile. wikipedia.org A primary goal has been to create compounds with a more predictable duration of action, reduced side effects (such as histamine (B1213489) release and ganglion blockade), and increased potency.

Early synthetic efforts focused on modifying the functional groups of the natural product. For example, the methylation of the phenolic hydroxyl groups and the tertiary amine of tubocurarine to produce metocurine was an early attempt to create a more potent and potentially safer agent. oup.comnih.gov

Further research has explored more significant structural modifications. The synthesis of analogues with altered inter-nitrogen distances has been a key area of investigation to optimize interaction with the nAChR. nih.gov The development of compounds like atracurium and its isomer, cisatracurium, represents a sophisticated application of SAR principles, where the benzylisoquinoline core of tubocurarine is retained but linked by ester groups susceptible to Hofmann elimination and ester hydrolysis, leading to a predictable, metabolism-independent duration of action. nih.gov

More recent synthetic strategies have involved the creation of novel molecular scaffolds that mimic the key pharmacophoric features of tubocurarine, namely the presence of two cationic centers separated by a specific distance on a relatively rigid framework. nih.govacs.org These efforts have led to the development of a wide range of neuromuscular blocking agents with diverse chemical structures, moving beyond the original benzylisoquinoline template.

Influence of Quaternary Nitrogen Moiety and Molecular Dimensions on Receptor Interaction

The quaternary nitrogen moiety is arguably the most critical pharmacophoric element in tubocurarine and related neuromuscular blockers. nih.gov The positive charge on the nitrogen atom is essential for the initial electrostatic attraction to the anionic subsites within the nAChR's ligand-binding domain. nih.gov The presence of two such cationic centers, as is functionally the case for tubocurarine, is believed to allow the molecule to span the binding site and interact with multiple points of contact, thereby increasing its affinity and stabilizing the receptor in a non-activatable, blocked state. nih.gov

The distance between these nitrogen atoms is a crucial factor. For optimal activity at the neuromuscular junction, an interonium distance of approximately 1.0 to 1.4 nanometers is generally considered favorable. nih.gov This dimension corresponds well with the spacing of the anionic sites on the nAChR. While tubocurarine is a relatively flexible molecule that can adopt a conformation fitting this requirement, its flexibility is also thought to contribute to its ability to block ganglionic nicotinic receptors, leading to side effects. nih.gov

Preclinical Pharmacodynamic Investigations of Tubocurarine Chloride Pentahydrate +

Studies in Isolated Neuromuscular Junction Preparations (e.g., Guinea Pig Nerve-Lumbrical)

Isolated neuromuscular junction (NMJ) preparations are fundamental tools for investigating the pharmacodynamics of neuromuscular blocking agents like tubocurarine (B1210278) chloride pentahydrate. These ex vivo models allow for the direct assessment of drug effects on synaptic transmission while controlling for systemic physiological variables.

One commonly utilized model is the guinea pig nerve-lumbrical muscle preparation. Studies using this preparation have demonstrated that volatile anesthetics can significantly reduce the dose of d-tubocurarine required to produce a neuromuscular block. For instance, the concentration of d-tubocurarine needed to depress the indirect twitch height by 50% (ED50) was substantially decreased in the presence of various anesthetics at concentrations equivalent to their minimum alveolar concentration (MAC). nih.gov

The rat phrenic nerve-diaphragm preparation is another widely employed model. In this system, d-tubocurarine has been shown to block the twitch response with an IC50 of 3.8 µM. researchgate.net This preparation has also been used to compare the potency of tubocurarine with other neuromuscular blocking agents. nih.gov For example, in vitro, succinylcholine (B1214915) was found to be as effective as d-tubocurarine and alcuronium (B1664504) in this model. nih.gov

Studies on the frog rectus abdominis muscle preparation have also provided valuable insights. In one such study, a 10µg concentration of d-tubocurarine resulted in a 44% inhibition of the muscle twitch response induced by acetylcholine (B1216132) within three minutes. researchgate.net The blockade was reversible with the administration of neostigmine. researchgate.net

Furthermore, co-culture systems of human skeletal muscles and stem cell-derived motor neurons have been utilized to study NMJ formation and function. In these systems, tubocurarine has been shown to effectively block neuromuscular transmission, highlighting its utility in modern in vitro models. taylorandfrancis.com Research has also demonstrated that tubocurarine can diminish or completely stop both spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures and in mouse microfluidic systems. taylorandfrancis.com

Table 1: Effects of Volatile Anesthetics on d-Tubocurarine ED50 in Guinea Pig Nerve-Lumbrical Muscle Preparation

| Anesthetic (at MAC) | Fractional Decrease in d-Tubocurarine ED50 |

| Methoxyflurane | 0.311 |

| Halothane (B1672932) | 0.334 |

| Isoflurane | 0.335 |

| Diethyl ether | 0.462 |

| Fluroxene | 0.580 |

| Enflurane (B1671288) | 0.697 |

Data sourced from studies on isolated guinea pig nerve-lumbrical muscle preparations. nih.gov

Effects on Muscle Contraction in In Vitro Systems

The primary pharmacodynamic effect of tubocurarine chloride pentahydrate is the inhibition of muscle contraction. In vitro systems provide a controlled environment to quantify this effect.

In the isolated frog rectus abdominis muscle, d-tubocurarine demonstrates a concentration-dependent inhibition of acetylcholine-induced muscle twitch responses. A concentration of 10µg of d-tubocurarine produced a 44% inhibition of the muscle twitch response within three minutes. researchgate.net This effect is characteristic of competitive antagonism, as it can be reversed by increasing the concentration of the agonist (acetylcholine) or by administering an acetylcholinesterase inhibitor like neostigmine. ed.ac.ukresearchgate.net

Studies on mammalian muscle preparations have further characterized the effects of tubocurarine. In the in vivo cat soleus (a slow-twitch muscle) and gastrocnemius (a fast-twitch muscle) preparations, d-tubocurarine produced a close correlation between the depression of twitch strength and the train-of-four (T4) fade. nih.gov The train-of-four stimulation involves four supramaximal stimuli delivered at 2 Hz, and a fade in the response is indicative of a non-depolarizing block. nih.gov

In vitro studies using mouse muscles have compared the sensitivity of different muscle types to tubocurarine. The order of decreasing sensitivity was found to be the extensor digitorum longus (fast-twitch) > soleus (slow-twitch) > diaphragm (respiratory muscle). nih.gov This differential sensitivity highlights the importance of the muscle type in determining the response to neuromuscular blocking agents. nih.gov

Analysis of Dose-Response Characteristics in Cellular and Tissue Models

Dose-response studies are crucial for quantifying the potency of tubocurarine chloride pentahydrate. These studies have been conducted in a variety of cellular and tissue models.

In the isolated rat phrenic nerve-diaphragm preparation, the IC50 value for d-tubocurarine, the concentration required to inhibit the twitch response by 50%, has been determined to be 3.8 µM. researchgate.net In another study using the same preparation, the IC50 for d-tubocurarine was found to be in the order of 2 x 10-6 M. nih.gov

In BC3H-1 cells expressing embryonic mouse muscle nAChRs, the IC50 for (+)-tubocurarine was determined to be 41 ± 2 nM. nih.gov This cellular model allows for a more direct measurement of the interaction between the antagonist and the receptor.

In vivo studies in cats have established the ED50 (the dose required to produce a 50% depression in twitch strength) for d-tubocurarine. The ED50 was found to be 105 µg/kg for the gastrocnemius muscle and 150 µg/kg for the soleus muscle, indicating that the fast-twitch gastrocnemius is more sensitive to the effects of d-tubocurarine than the slow-twitch soleus. nih.gov

Table 2: Dose-Response Characteristics of Tubocurarine in Various Models

| Model | Parameter | Value |

| Rat phrenic nerve-diaphragm | IC50 | 3.8 µM researchgate.net |

| Rat phrenic nerve-diaphragm | IC50 | ~2 µM nih.gov |

| BC3H-1 cells (mouse nAChR) | IC50 | 41 ± 2 nM nih.gov |

| Cat gastrocnemius muscle (in vivo) | ED50 | 105 µg/kg nih.gov |

| Cat soleus muscle (in vivo) | ED50 | 150 µg/kg nih.gov |

This table summarizes the dose-response data for tubocurarine from various preclinical models.

Kinetics of Neuromuscular Blockade and Recovery in Animal Models (e.g., Onset and Duration)

The kinetics of neuromuscular blockade and recovery are critical aspects of the pharmacodynamic profile of tubocurarine. Animal models have been instrumental in defining these parameters.

Tubocurarine is characterized by a relatively slow onset of action and a long duration of action. wikipedia.orged.ac.uk In humans, the time of onset is approximately 5 minutes, with a duration of action ranging from 60 to 120 minutes. wikipedia.org Preclinical studies in animals have provided similar findings.

In cats, incremental doses of 0.05 mg/kg of tubocurarine were administered until the twitch was blocked by approximately 95%. psu.edu Spontaneous recovery was then monitored, with the time interval between different levels of recovery (25%, 50%, and 75% of control twitch height) being 15-30 minutes. psu.edu

The elimination half-life of tubocurarine is approximately 1-2 hours. wikipedia.org This contributes to its long duration of action.

Studies in isolated rat phrenic nerve-diaphragm preparations have shown that recovery from tubocurarine block is slow and requires several washes with drug-free solution. nih.gov This is in contrast to the much faster onset of the block, suggesting that factors beyond simple diffusion and unbinding from the receptor are involved in the recovery process. nih.gov

Receptor Desensitization and Recovery Kinetics in Synaptic Cleft Environments

The interaction of tubocurarine with the nicotinic acetylcholine receptor is complex and involves more than simple competitive antagonism. Studies have shown that d-tubocurarine can stabilize the receptor in a desensitized-like state, even in the absence of an agonist. nih.gov

In studies using the frog neuromuscular junction, after a pulse of tubocurarine, the recovery from inhibition follows a roughly exponential time course with a rate constant (1/τoff) of approximately 0.5 sec-1. nih.gov This recovery rate is only slightly dependent on temperature. nih.gov The kinetics of tubocurarine inhibition are also dependent on the density of acetylcholine receptors in the synaptic cleft. When the ACh sensitivity is reduced with cobra toxin, both the on-rate (1/τon) and the off-rate of inhibition increase. nih.gov

Direct measurements of the binding kinetics of (+)-tubocurarine to embryonic mouse muscle nAChRs expressed in BC3H-1 cells have provided precise values for the association (lon) and dissociation (loff) rates. The association rate was determined to be 1.2 ± 0.2 x 108 M-1s-1, and the dissociation rate was 5.9 ± 1.3 s-1. nih.gov These kinetic results are consistent with the equilibrium inhibition constant (IC50). nih.gov

It has been proposed that each tubocurarine molecule binds repeatedly to several ACh receptors before escaping from the synaptic cleft. nih.gov This repetitive binding is thought to be enhanced by the physical barrier of the nerve terminal, leading to a transient buffering of the tubocurarine concentration in the cleft and macroscopic kinetics of inhibition that are much slower than the molecular binding rates. nih.gov

Table 3: Kinetic Parameters of (+)-Tubocurarine at the Nicotinic Acetylcholine Receptor

| Parameter | Value | Model System |

| Association Rate (lon) | 1.2 ± 0.2 x 108 M-1s-1 | BC3H-1 cells (mouse nAChR) nih.gov |

| Dissociation Rate (loff) | 5.9 ± 1.3 s-1 | BC3H-1 cells (mouse nAChR) nih.gov |

| Recovery Rate Constant (1/τoff) | ~0.5 s-1 | Frog neuromuscular junction nih.gov |

This table presents key kinetic parameters of tubocurarine interaction with the nAChR.

Investigation of Interactions with Other Pharmacological Agents in Animal Studies

The neuromuscular blocking effect of tubocurarine can be significantly modified by the concurrent administration of other pharmacological agents. Animal studies have been crucial in identifying and characterizing these interactions.

Volatile anesthetics are well-known to potentiate the effects of non-depolarizing neuromuscular blockers. In the isolated guinea pig nerve-lumbrical muscle preparation, methoxyflurane, halothane, isoflurane, diethyl ether, fluroxene, and enflurane all decreased the ED50 of d-tubocurarine. nih.gov This potentiation is thought to be due to the effects of the anesthetics on the chemosensitivity of the end-plate region. nih.gov

Interactions with other neuromuscular blocking agents have also been studied. The administration of other non-depolarizing blockers in combination with tubocurarine can result in either an enhancement or an attenuation of the neuromuscular block, depending on the specific drug and the order of administration. humanitas.net For example, a study on the interaction between d-tubocurarine and gallamine (B1195388) during halothane anesthesia demonstrated a synergistic effect. nih.gov

Certain antibiotics can also influence the action of tubocurarine. For example, telithromycin (B1682012) has been shown to block the twitch response in the isolated rat phrenic nerve-diaphragm preparation at concentrations less than 6-fold higher than that of d-tubocurarine, suggesting a potential for interaction. researchgate.net

Conversely, the effects of tubocurarine can be reversed by acetylcholinesterase inhibitors such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to more effectively compete with tubocurarine for receptor binding sites. ed.ac.ukresearchgate.net The potassium channel blocker tetraethylammonium (B1195904) has also been shown to reverse the effects of tubocurarine, likely by increasing the release of acetylcholine. wikipedia.org

Computational and Theoretical Approaches in Tubocurarine Research

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. In the study of tubocurarine (B1210278), docking simulations have been crucial for visualizing its interaction with the binding sites of nAChRs.

Early docking studies, often in conjunction with experimental data from photoaffinity labeling, helped to establish that d-tubocurarine binds at the interface between the α and γ subunits and the α and δ subunits of the Torpedo nicotinic acetylcholine (B1216132) receptor. nih.gov These simulations provided a structural basis for the observed high- and low-affinity binding sites. For instance, the concentrations of d-[3H]tubocurarine required for half-maximal specific incorporation into the γ and δ subunits were found to be 40 nM and 0.9 μM, respectively, which is consistent with the dissociation constants for the high- and low-affinity binding sites (Kd = 35 nM and 1.2 μM). pnas.org

More recent molecular modeling of the 5-HT(3)R extracellular domain, using the antagonist-bound conformation of the Aplysia californica acetylcholine binding protein (AChBP) as a template, has produced detailed models of the d-tubocurarine/receptor complex. researchgate.net These simulations, combined with mutagenesis data, have helped to identify key amino acid residues involved in the interaction.

Table 1: Key Amino Acid Residues in Nicotinic Acetylcholine Receptors Interacting with Tubocurarine Identified Through Docking and Mutagenesis Studies

| Receptor/Subunit | Residue | Interaction/Finding | Reference |

|---|---|---|---|

| Torpedo AChR (α-subunit) | αY93, αY190 | Important for high-affinity curare binding. | nih.gov |

| Torpedo AChR (α-subunit) | αY198 | Phenylalanine substitution increases curare affinity 10-fold. | nih.gov |

| Torpedo AChR (γ-subunit) | γW55 | Implicated in forming part of the curare binding site; mutation to Leucine decreases affinity. | nih.gov |

| Torpedo AChR (δ-subunit) | δW57 | Implicated in forming part of the curare binding site, but mutation to Leucine had no effect on affinity. | nih.gov |

| 5-HT(3)R | Asn128 | Positioning of the 2'N of d-tubocurarine at this residue is consistent with experimental data. | researchgate.net |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and fluctuations that occur over time. These simulations have been instrumental in understanding the stability of the tubocurarine-nAChR complex and the mechanism of antagonism.

MD simulations of a homology model of the ligand-binding domain of the α7 nicotinic receptor have been conducted with and without d-tubocurarine. These simulations, often running for nanoseconds, revealed that in the presence of the antagonist, the receptor adopts a more stable, inactive conformation. In contrast, simulations with the agonist acetylcholine showed increased mobility in certain receptor loops, suggesting a mechanism for channel gating.

Furthermore, MD simulations have been used to refine the models generated by molecular docking. By subjecting the docked complex to a simulated physiological environment, researchers can assess the stability of the predicted binding pose and identify key interactions that are maintained throughout the simulation. This combination of docking and MD provides a more robust model of the ligand-receptor interaction.

Table 2: Kinetic Parameters of Tubocurarine Binding to Nicotinic Acetylcholine Receptors

| Parameter | Value | Receptor | Reference |

|---|---|---|---|

| IC50 | 41 ± 2 nM | Embryonic mouse muscle nAChR | nih.gov |

| Association Rate (lon) | 1.2 ± 0.2 x 108 M-1 s-1 | Embryonic mouse muscle nAChR | nih.gov |

| Dissociation Rate (loff) | 5.9 ± 1.3 s-1 | Embryonic mouse muscle nAChR | nih.gov |

| Inhibitor Constant (Ki) | 20 nM (high-affinity site) | Torpedo AChR | nih.gov |

| Inhibitor Constant (Ki) | 10 µM (at 37°C) | Torpedo AChR ionic channel sites | nih.gov |

| Inhibitor Constant (Ki) | 100 µM (at 22°C) | Torpedo AChR ionic channel sites | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for tubocurarine chloride pentahydrate is not extensively documented, numerous studies on its analogs have utilized this technique to understand the structural requirements for potent neuromuscular blockade.

These studies typically involve generating a set of molecular descriptors for a series of tubocurarine analogs with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that can predict the activity of new, untested compounds. researchgate.net

For instance, QSAR studies on neuromuscular blocking agents have highlighted the importance of the distance between the two quaternary nitrogen atoms for optimal activity. These models have also shown that modifications to the isoquinoline (B145761) ring system can significantly impact potency and duration of action. The insights gained from these QSAR models have been instrumental in the development of newer, safer neuromuscular blockers with more predictable pharmacokinetic profiles. wikipedia.org

Homology Modeling of Nicotinic Acetylcholine Receptors for Interaction Studies

The precise three-dimensional structure of the nicotinic acetylcholine receptor has been a long-standing challenge for structural biologists. In the absence of high-resolution crystal structures of the full receptor, homology modeling has been an invaluable tool for tubocurarine research.

This technique involves building a 3D model of the target protein (the nAChR) based on the known structure of a homologous protein, such as the acetylcholine-binding protein (AChBP) from the snail Lymnaea stagnalis. The high degree of sequence similarity between the ligand-binding domain of nAChRs and AChBP makes it a suitable template.

Researchers have used these homology models to perform docking and MD simulations of tubocurarine, providing detailed insights into its binding site at an atomic level. researchgate.net These models have been crucial for interpreting the results of site-directed mutagenesis experiments, where specific amino acids in the receptor are changed to assess their importance in ligand binding. The combination of homology modeling and experimental validation has significantly advanced our understanding of how tubocurarine and other curare-like compounds interact with the nAChR. researchgate.net

Free Energy Calculations for Ligand Binding Affinity Predictions

Predicting the binding affinity of a ligand for its receptor is a central goal of computational drug design. Free energy calculations are a class of methods that aim to provide a quantitative measure of this affinity, typically expressed as the change in Gibbs free energy (ΔG) upon binding.

While detailed free energy calculations for tubocurarine chloride pentahydrate are not widely published, the principles of these methods are highly relevant to understanding its interaction with the nAChR. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogs or the absolute binding affinity of a single ligand.

Advanced Methodologies and Research Models for Studying Tubocurarine Chloride Pentahydrate +

In Vitro Neuromuscular Junction Models (e.g., Motoneuron-Muscle Co-cultures, Microfluidic Devices)

In vitro models that recapitulate the neuromuscular junction (NMJ) are invaluable tools for studying the effects of compounds like tubocurarine (B1210278). These models range from traditional co-cultures to advanced microfluidic systems.

Motoneuron-Muscle Co-cultures: These systems involve growing motor neurons and muscle cells together, allowing for the formation of functional NMJs. nih.gov Studies have utilized co-cultures of human myoblasts with rat embryo spinal cord explants to create functional motor units. nih.gov The application of tubocurarine to these co-cultures has been shown to block muscle contractions induced by motor neuron activity, confirming the formation of functional, acetylcholine-dependent NMJs. nih.govnih.gov For instance, tubocurarine treatment can dim or completely stop both spontaneous and glutamate-induced contractions in these models. nih.gov

Microfluidic Devices: These "NMJ-on-a-chip" platforms offer a more controlled and compartmentalized environment for studying neuromuscular interactions. nih.govacs.org Microfluidic devices typically consist of separate chambers for motor neurons and muscle cells, connected by microchannels that permit axons to grow and innervate the muscle cells while maintaining fluidic isolation. acs.orgre-place.be This setup allows for precise, localized application of substances and detailed analysis of both presynaptic and postsynaptic events. acs.org Tubocurarine has been used in these systems to validate functionality; its application blocks the muscle contractions that are otherwise evoked by electrical stimulation of the motor neurons, with one study reporting an IC50 value consistent with that for human acetylcholine (B1216132) receptors. nih.govre-place.be These models provide a high-throughput platform for quantitative analysis and are ideal for studying the spatial and temporal dynamics of neuromuscular blockade. nih.govmedcraveonline.com

Electrophysiological Techniques (e.g., Patch-Clamp, Intracellular Recordings)

Electrophysiological techniques are fundamental for dissecting the precise effects of tubocurarine on the electrical properties of the neuromuscular junction at the single-channel and whole-cell levels.

Intracellular Recordings: This classic technique involves inserting a microelectrode into a muscle fiber to record postsynaptic potentials and currents. Studies using intracellular recordings at the frog neuromuscular junction have shown that tubocurarine (1-5 µM) reduces the amplitude of miniature endplate currents (m.e.p.c.s) and endplate currents (e.p.c.s). nih.govnih.gov This technique has been crucial in demonstrating tubocurarine's competitive antagonism, where it decreases the probability of acetylcholine-induced channel opening without altering the conductance of the open channel. nih.gov Furthermore, these recordings have revealed that tubocurarine can also have presynaptic effects, decreasing the number of acetylcholine quanta released per nerve impulse. nih.govnih.gov

Patch-Clamp Recordings: This high-resolution technique allows for the study of single ion channels. Patch-clamp studies have provided detailed insights into the kinetics of tubocurarine's interaction with the nicotinic acetylcholine receptor (nAChR). By recording the currents flowing through single nAChR channels in the presence of tubocurarine, researchers can analyze changes in channel open time, closed time, and opening frequency. These studies have confirmed that tubocurarine reduces the frequency of channel opening events in response to acetylcholine. Some investigations have also explored a phenomenon known as "open-channel block," where tubocurarine can physically obstruct the ion channel pore when it is in the open state, although its primary action is competitive inhibition at the binding site. pnas.orgonemol.org.ukuq.edu.au

Radioligand Binding Assays for Receptor Affinity Measurement

Radioligand binding assays are a powerful biochemical method used to quantify the affinity of tubocurarine for its receptor. These assays typically use a radioactively labeled form of tubocurarine, such as [3H]-d-tubocurarine, to directly measure its binding to membranes rich in nicotinic acetylcholine receptors, like those from the electric organ of Torpedo fish. nih.govnih.gov

In these experiments, the receptor-containing membranes are incubated with varying concentrations of [3H]-d-tubocurarine, and the amount of bound radioactivity is measured. The data are then used to determine the dissociation constant (Kd), a measure of binding affinity. Studies have revealed that tubocurarine binds to the nAChR at two sites with different affinities: a high-affinity site and a low-affinity site. nih.govnih.gov For example, one study reported a high-affinity Kd of 33 ± 6 nM and a low-affinity Kd of 7.7 ± 4.6 µM for [3H]d-tubocurarine binding to Torpedo postsynaptic membranes. nih.gov

Competition binding assays are also employed, where a fixed concentration of a radiolabeled ligand (like [3H]acetylcholine or 125I-α-bungarotoxin) is used, and unlabeled tubocurarine is added at increasing concentrations to measure its ability to displace the radioligand. researchgate.net This allows for the determination of the inhibitory constant (Ki), which reflects the binding affinity of tubocurarine.

| Parameter | Value | Receptor Source | Assay Type |

| High-Affinity Kd | 33 ± 6 nM | Torpedo postsynaptic membranes | Direct binding with [3H]d-tubocurarine |

| Low-Affinity Kd | 7.7 ± 4.6 µM | Torpedo postsynaptic membranes | Direct binding with [3H]d-tubocurarine |

| Carbamylcholine KI | 100 nM | Torpedo postsynaptic membranes | Competition against [3H]d-tubocurarine |

This table presents data from studies on the binding affinity of tubocurarine to nicotinic acetylcholine receptors.

X-ray Crystallography of Tubocurarine-Bound Receptor Surrogates (e.g., AChBP)

Determining the three-dimensional structure of tubocurarine bound to its target is crucial for understanding the molecular basis of its antagonist activity. However, crystallizing the full membrane-bound nicotinic acetylcholine receptor is technically challenging. To overcome this, researchers use a soluble homolog called the acetylcholine-binding protein (AChBP). plos.orgresearchgate.net AChBP, originally isolated from snails, shares significant structural and pharmacological similarities with the extracellular ligand-binding domain of the nAChR.

By co-crystallizing tubocurarine with AChBP and analyzing the complex using X-ray diffraction, scientists have been able to visualize the binding pocket in high resolution. plos.org These crystal structures reveal the specific amino acid residues within the binding site that interact with the tubocurarine molecule. The structures show that tubocurarine binds at the interface between two subunits, in the same pocket where acetylcholine binds. plos.org It forms key interactions with aromatic residues in the binding site, which helps to stabilize its position and prevent the conformational changes necessary for channel activation. These structural insights provide a rational basis for its function as a competitive antagonist. plos.orgnih.gov

Mutagenesis Studies of Nicotinic Acetylcholine Receptors to Probe Interaction Sites

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues that are critical for tubocurarine binding and action. By systematically replacing individual amino acids in the nAChR with others (e.g., alanine (B10760859) scanning) and then measuring the effect on tubocurarine affinity, researchers can map the interaction sites. plos.orgnih.gov

These studies are often guided by the structural data from X-ray crystallography of AChBP. For example, if the crystal structure shows a particular tyrosine residue in close proximity to a part of the tubocurarine molecule, that tyrosine can be mutated to a different amino acid, like phenylalanine or alanine. nih.gov The binding affinity of tubocurarine to this mutated receptor is then measured using radioligand binding assays or electrophysiology. A significant decrease in binding affinity after mutation indicates that the original residue plays an important role in binding the drug.

Mutagenesis studies have confirmed that aromatic residues in loops A, B, and C of the principal (+) face and loops D, E, and F of the complementary (-) face of the binding site are crucial for tubocurarine recognition. nih.govplos.org For instance, studies on the mouse nAChR have implicated residue Ile-gamma116 as likely interacting with the 13'-position of d-tubocurarine. researchgate.net Similarly, double mutant thermodynamic cycle analysis has suggested interactions between the γTyr(117) residue and the 2-N position of tubocurarine. nih.gov

Bioassays for Activity Assessment in Animal Models (e.g., Rabbit Head-Drop Assay)

Before the widespread availability of molecular and cellular techniques, the potency of tubocurarine preparations was determined using whole-animal bioassays. The rabbit head-drop assay is a classic example of such an in vivo method. scribd.compharmacyconcepts.innih.gov

In this assay, a solution of tubocurarine is infused intravenously into a rabbit, typically via a marginal ear vein. pharmacyconcepts.in The endpoint of the assay is the "head-drop," which occurs when the neck muscles become sufficiently relaxed that the rabbit can no longer hold its head up. scribd.compharmacyconcepts.in The total amount of the tubocurarine sample required to produce this endpoint is recorded. scribd.com To determine the potency of an unknown test sample, its effect is compared to that of a standardized preparation of tubocurarine. pharmacyconcepts.in A crossover design is often used, where the same group of rabbits receives both the standard and test preparations on different occasions to minimize biological variability. pharmacyconcepts.in While less common in modern research, this bioassay provided a reliable, albeit crude, measure of the biological activity of neuromuscular blocking agents. nih.gov

Analytical Techniques for Purity and Characterization in Research Settings (e.g., HPLC, Spectroscopic Methods)

Ensuring the purity and correct identity of tubocurarine chloride pentahydrate is essential for accurate and reproducible research. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of tubocurarine samples and for quantifying its concentration in biological fluids like plasma. nih.govnih.govnih.gov Reversed-phase HPLC, often using a C18 column, is effective for separating tubocurarine from its analogs and potential impurities. researchgate.net The use of gradient elution with a mobile phase containing an electrolyte, such as a tetramethylammonium (B1211777) phosphate (B84403) buffer, can overcome the strong retention of these quaternary ammonium (B1175870) compounds on the stationary phase, allowing for accurate and reproducible analysis. nih.gov The purity of a sample can be checked by monitoring the elution profile at a specific wavelength (e.g., 280 nm), with a single sharp peak indicating a high degree of purity. researchgate.net

Spectroscopic Methods:

UV-Vis Spectroscopy: Tubocurarine exhibits a characteristic maximum absorbance at approximately 280 nm, which can be used for its quantification. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry is routinely used to confirm the molecular weight and thus the identity of tubocurarine and its synthesized analogs. researchgate.net

Fluorometry: This sensitive technique can be used for the determination of d-tubocurarine chloride in tissue samples. nih.gov

These analytical methods are critical for quality control in research, ensuring that the observed biological effects are attributable to tubocurarine itself and not to contaminants. researchgate.nettocris.com

| Technique | Application | Key Findings/Parameters |

| HPLC | Purity assessment, quantification in plasma | Separation on C18 columns, UV detection at 280 nm, gradient elution with buffered mobile phase. nih.govresearchgate.net |

| UV-Vis Spectroscopy | Quantification | Maximum absorbance (λmax) at ~280 nm. nih.gov |

| Mass Spectrometry | Structural confirmation | Confirms molecular weight of tubocurarine and its analogs. researchgate.net |

| Fluorometry | Quantification in tissues | Sensitive method for determining concentration in biological samples. nih.gov |

This table summarizes the primary analytical techniques used for the characterization and purity assessment of tubocurarine in research settings.

Q & A

Q. What is the molecular mechanism of (+)-tubocurarine chloride pentahydrate as a neuromuscular blocking agent?

(+)-Tubocurarine chloride pentahydrate acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. It binds reversibly to the α-subunits of the receptor, preventing acetylcholine from inducing depolarization and subsequent muscle contraction. This blockade is concentration-dependent and can be reversed by acetylcholinesterase inhibitors like neostigmine . Methodologically, researchers should validate receptor affinity using radioligand binding assays or electrophysiological techniques (e.g., patch-clamp) to measure inhibition constants (Ki) in isolated tissues or cell lines expressing nAChRs.

Q. What are the recommended storage conditions to maintain the stability of (+)-tubocurarine chloride pentahydrate in laboratory settings?

The compound is air-sensitive and hygroscopic. Store at -20°C under an inert gas (e.g., argon) to prevent degradation . For short-term use, aliquots dissolved in deionized water (pH ~3) can be kept at 4°C for ≤72 hours. Verify stability via HPLC or mass spectrometry, as improper storage may lead to hydrolysis of the pentahydrate structure or oxidation of alkaloid moieties .

Q. How should researchers mitigate acute toxicity risks during in vivo experiments?

(+)-Tubocurarine chloride pentahydrate is classified as acute toxicity category 3 (oral) . Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and N95 respirators, during handling. For in vivo administration, calculate dosage using LD₅₀ data (e.g., 0.1 mg/kg in fish models) and ensure mechanical ventilation is available to counteract respiratory paralysis . Pre-treat animals with atropine to minimize autonomic side effects like bradycardia .

Advanced Research Questions

Q. How can contradictions in potency data across species (e.g., rats vs. cats) be resolved?

Discrepancies in potency (e.g., 1/10th activity of d-O-methyltubocurarine in cats vs. rabbits) may arise from interspecies differences in nAChR subunit composition or metabolic clearance. To address this:

- Perform comparative pharmacokinetic studies measuring plasma half-life and tissue distribution.

- Use knock-in animal models expressing humanized nAChR subunits to standardize receptor targets .

- Validate findings with ex vivo neuromuscular preparations (e.g., rat phrenic nerve-hemidiaphragm) under controlled conditions .

Q. What experimental designs are optimal for studying off-target effects on autonomic ganglia?

While (+)-tubocurarine primarily targets skeletal muscle nAChRs, it may weakly block ganglionic (neuronal) nAChRs at high doses. To assess autonomic effects:

- Use isolated ganglion preparations (e.g., rat superior cervical ganglion) with electrical stimulation to measure postsynaptic potentials.

- Combine with selective antagonists (e.g., hexamethonium for ganglionic nAChRs) to isolate contributions .

- Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in vivo during dose escalation .

Q. How can batch-to-batch variability in alkaloid purity affect experimental outcomes?

Natural extraction methods (e.g., from Chondodendron tomentosum) yield impurities like related isochondrodendrine derivatives, which may confound data. To ensure consistency:

- Source synthetic or chromatographically purified batches (≥98% purity by HPLC) .

- Characterize samples via 1H-NMR and high-resolution mass spectrometry to confirm structural integrity.

- Include positive controls (e.g., synthetic d-tubocurarine) in dose-response assays .

Methodological Considerations

Q. What techniques are recommended for quantifying (+)-tubocurarine in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and monitor for m/z 682.3 → 499.2 (precursor → product ion) .

- Microdialysis : Couple with UV detection (λ = 280 nm) for real-time monitoring in plasma or tissue .

Q. How to design a study evaluating synergism with other neuromuscular blockers?

- Apply isobolographic analysis to determine additive, synergistic, or antagonistic effects when co-administered with agents like succinylcholine.

- Use fractional inhibitory concentration (FIC) indices in isolated muscle models .

- Assess synergism in vivo via train-of-four (TOF) monitoring in anesthetized animals .

Data Interpretation and Troubleshooting

Q. Why might in vitro receptor affinity data conflict with in vivo efficacy?

Differences may arise from plasma protein binding (e.g., α₁-acid glycoprotein) reducing free drug availability or blood-brain barrier exclusion . Address by:

- Measuring unbound fractions via equilibrium dialysis.

- Using knockout models for efflux transporters (e.g., P-glycoprotein) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.